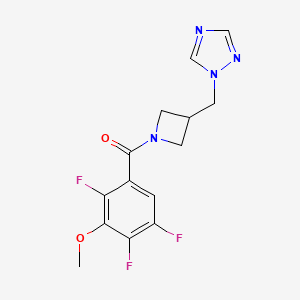
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the azetidine ring in separate steps, followed by their coupling. The trifluoromethoxyphenyl group could be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The 1,2,4-triazole ring and the azetidine ring would likely be planar due to the sp2 hybridization of the nitrogen atoms. The trifluoromethoxyphenyl group would add significant steric bulk to the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The 1,2,4-triazole ring could participate in nucleophilic substitution reactions, while the azetidine ring could undergo ring-opening reactions. The trifluoromethoxyphenyl group could be susceptible to electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which could affect its solubility and permeability .
科学研究应用
Anticancer Agents
1,2,4-triazole derivatives, including the compound , have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Agents
Compounds containing a triazole structure, like the one , have broad biological activities, including antimicrobial properties . They have been used in the development of various drugs .
Analgesic and Anti-inflammatory Agents
Triazole compounds have also been found to have analgesic and anti-inflammatory properties . This makes them useful in the development of drugs for pain and inflammation management .
Anticonvulsant Agents
Triazole compounds have shown anticonvulsant activities . This makes them potential candidates for the development of drugs for the treatment of epilepsy and other seizure disorders .
Antineoplastic Agents
Triazole compounds have been found to have antineoplastic properties . This means they can inhibit the development of tumors, making them potential candidates for the development of cancer drugs .
Antimalarial Agents
Triazole compounds have shown antimalarial activities . This makes them potential candidates for the development of drugs for the treatment of malaria .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-23-13-11(16)9(2-10(15)12(13)17)14(22)20-3-8(4-20)5-21-7-18-6-19-21/h2,6-8H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUJRHRDSAYRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624856.png)
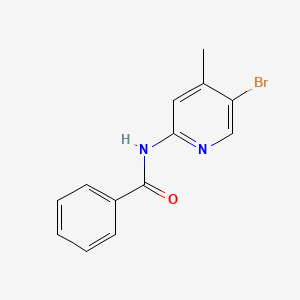
![N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2624860.png)
![3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2624861.png)
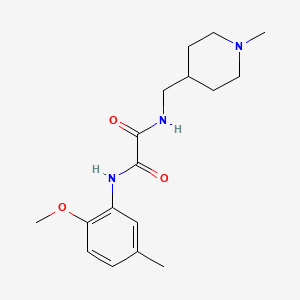
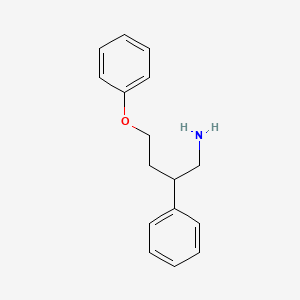
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzonitrile](/img/structure/B2624865.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624866.png)


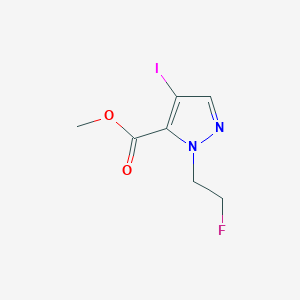
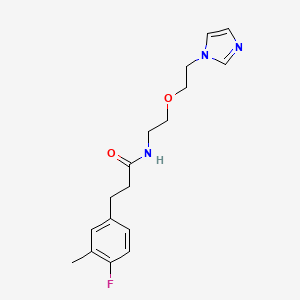
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide](/img/structure/B2624874.png)
